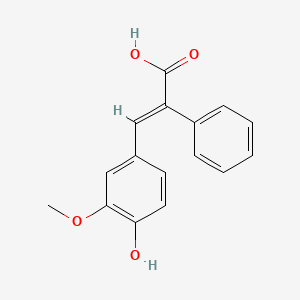

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Description

3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid (CAS: 87751-70-0) is an α,β-unsaturated carboxylic acid derivative featuring a phenyl substituent at the C2 position and a 4-hydroxy-3-methoxyphenyl group at the C3 position of the prop-2-enoic acid backbone. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol . The compound exists predominantly in the Z-isomer configuration, as evidenced by its SMILES notation (COC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O) and InChIKey (ARPNBQDBKNKVII-LCYFTJDESA-N) .

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPNBQDBKNKVII-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated carboxylic acids. For 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, this reaction involves the base-catalyzed condensation of 4-hydroxy-3-methoxybenzaldehyde with phenylacetic acid derivatives.

Procedure :

-

Starting Materials :

-

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

-

Phenylacetic acid or its ester

-

-

Catalyst : Piperidine or pyridine is typically used to deprotonate the active methylene group of phenylacetic acid.

-

Reaction Conditions :

-

Solvent: Ethanol or toluene

-

Temperature: Reflux (70–80°C)

-

Duration: 6–12 hours

-

-

Workup : The product is isolated via acidification, followed by recrystallization from ethanol or ethyl acetate.

Yield : 45–60%, depending on the electron-withdrawing nature of the substituents on the aromatic rings.

Perkin Reaction

The Perkin reaction offers an alternative route, particularly for introducing aryl groups at the β-position of the α,β-unsaturated acid.

Procedure :

-

Starting Materials :

-

4-Hydroxy-3-methoxybenzaldehyde

-

Phenylacetic anhydride

-

-

Catalyst : Sodium acetate or potassium carbonate

-

Reaction Conditions :

-

Solvent: Acetic anhydride

-

Temperature: 120–140°C

-

Duration: 4–8 hours

-

-

Workup : Hydrolysis of the anhydride intermediate with dilute HCl yields the free acid.

Yield : 30–50%, limited by competing side reactions such as decarboxylation.

Transition Metal-Catalyzed Methods

Copper-Mediated Coupling

Copper catalysts enable direct coupling between aryl halides and acrylic acid derivatives. This method is advantageous for introducing the phenyl group at the β-position.

Procedure :

-

Starting Materials :

-

4-Hydroxy-3-methoxyphenylboronic acid

-

β-Bromocinnamic acid

-

-

Catalyst : Cu(I)CN with tert-butylhypoiodite as an oxidizing agent.

-

Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: Ambient (25°C)

-

Duration: 24–48 hours

-

-

Workup : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Yield : 55–65%, with superior regioselectivity compared to classical methods.

Palladium-Catalyzed Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with acrylic acid derivatives under mild conditions.

Procedure :

-

Starting Materials :

-

4-Hydroxy-3-methoxyiodobenzene

-

Phenylacrylic acid

-

-

Catalyst : Pd(OAc)₂ with triethylamine as a base

-

Reaction Conditions :

-

Solvent: DMF or acetonitrile

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

-

Workup : Acid-base extraction followed by recrystallization.

Yield : 50–70%, contingent on the purity of the aryl halide precursor.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time and improving yields.

Procedure :

-

Starting Materials : As in Knoevenagel condensation (Section 1.1).

-

Conditions :

-

Solvent: Ethanol

-

Microwave Power: 300 W

-

Temperature: 100°C

-

Duration: 20–30 minutes

-

Yield : 70–75%, a 20% improvement over conventional heating.

Solvent-Free Mechanochemical Synthesis

Ball milling avoids toxic solvents and enhances atom economy.

Procedure :

-

Starting Materials :

-

4-Hydroxy-3-methoxybenzaldehyde

-

Phenylacetic acid

-

-

Conditions :

-

Milling Time: 2–4 hours

-

Frequency: 30 Hz

-

Yield : 60–65%, comparable to solution-phase methods.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 45–60 | 6–12 hours | Simplicity, low cost | Moderate yields, side reactions |

| Perkin Reaction | 30–50 | 4–8 hours | Applicable to anhydrides | Low yields, decarboxylation |

| Copper-Mediated Coupling | 55–65 | 24–48 hours | High regioselectivity | Requires toxic reagents (CuCN) |

| Microwave Synthesis | 70–75 | 20–30 minutes | Rapid, energy-efficient | Specialized equipment needed |

| Mechanochemical Synthesis | 60–65 | 2–4 hours | Solvent-free, scalable | Limited substrate scope |

Challenges and Optimization Strategies

Steric Hindrance

The bulky phenyl and methoxy groups hinder nucleophilic attack in condensation reactions. Solutions include:

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroferulic acid.

Esterification: It can react with alcohols to form esters.

Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Esterification: Acid catalysts such as sulfuric acid are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products

Oxidation: Quinones

Reduction: Dihydroferulic acid

Esterification: Ferulic acid esters

Substitution: Various substituted ferulic acid derivatives

Scientific Research Applications

Pharmaceutical Applications

Ferulic acid has garnered attention for its potential therapeutic properties, particularly in metabolic and neurological health.

Antidiabetic Properties

Research indicates that ferulic acid may enhance insulin sensitivity and reduce blood glucose levels. A study demonstrated that administration of ferulic acid significantly improved metabolic parameters in high-fat diet-induced obesity models, suggesting its role in managing diabetes through modulation of lipid metabolism and glucose homeostasis .

Anticancer Activities

Ferulic acid exhibits anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. It has been shown to interact with multiple cellular pathways, enhancing the efficacy of conventional chemotherapeutics . In vitro studies have highlighted its ability to inhibit the proliferation of breast and colon cancer cells.

Neuroprotective Effects

The compound has been linked to cognitive function improvement, particularly in models of neurodegenerative diseases. Research suggests that ferulic acid may protect against oxidative stress and inflammation in neuronal tissues, thereby supporting brain health .

Nutraceutical Applications

Ferulic acid is recognized for its antioxidant properties, making it a valuable ingredient in dietary supplements.

Antioxidant Activity

As a potent antioxidant, ferulic acid scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. Its incorporation into functional foods and dietary supplements can enhance health benefits by mitigating oxidative damage .

Muscle Function Enhancement

Recent studies have shown that ferulic acid supplementation can improve muscle strength and endurance by inhibiting protein catabolism during exhaustive exercise. This effect is attributed to its role in energy metabolism and muscle recovery processes .

Cosmetic Applications

Ferulic acid is increasingly utilized in cosmetic formulations due to its skin-protective properties.

Skin Aging Prevention

The compound's antioxidant effects help protect the skin from UV damage and environmental stressors, making it a popular ingredient in anti-aging products. Ferulic acid has been shown to stabilize vitamin C and E in formulations, enhancing their efficacy .

Anti-inflammatory Effects

Ferulic acid also exhibits anti-inflammatory properties, which can benefit skin conditions such as acne and rosacea by reducing redness and irritation.

Case Studies

Mechanism of Action

The antioxidant activity of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. It also chelates metal ions, preventing them from catalyzing the formation of free radicals. The compound interacts with various molecular targets, including enzymes involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Key Observations :

- The target compound’s phenyl group at C2 distinguishes it from ferulic acid and p-coumaric acid, which lack this substitution. This modification likely increases steric hindrance and reduces solubility compared to simpler analogs .

- Isomerism : Unlike ferulic acid, which adopts the E-configuration, the target compound is reported in the Z-form, which may influence its reactivity and biological interactions .

- HMPA , a saturated derivative, lacks the α,β-unsaturation present in the target compound and ferulic acid, which is critical for antioxidant activity via radical scavenging .

Key Observations :

- Ferulic acid ’s E-configuration and α,β-unsaturation enable potent antioxidant effects, as seen in its ability to mitigate metabolic syndrome in animal models .

- HMPA , produced via gut microbiota-mediated biotransformation of ferulic acid derivatives, demonstrates unique metabolic benefits, including improved insulin sensitivity and gut microbial modulation .

- Its Z-isomer configuration could alter binding affinity to enzymatic targets compared to E-isomers .

Biological Activity

3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid, commonly known as ferulic acid , is a naturally occurring phenolic compound found in various plants. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of ferulic acid, supported by empirical data and case studies.

- Chemical Name: 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

- CAS Number: 1135-24-6

- Molecular Formula: C₁₀H₁₀O₄

- Molecular Weight: 194.187 g/mol

1. Antioxidant Activity

Ferulic acid exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that it enhances the resistance of low-density lipoprotein (LDL) to oxidation, which is crucial for cardiovascular health . The antioxidant capacity of ferulic acid is comparable to other phenolic compounds, such as caffeic acid and p-coumaric acid .

2. Anti-inflammatory Effects

Research has shown that ferulic acid can inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammation. For instance, it has been demonstrated to reduce the levels of TNF-alpha and IL-6 in various cellular models . This property makes it a potential therapeutic agent for inflammatory diseases.

3. Neuroprotective Effects

Ferulic acid has been studied for its neuroprotective properties against neurodegenerative diseases like Alzheimer's. A study indicated that it protects neuronal cells from β-amyloid-induced toxicity through modulation of the PI3K-Akt-mTOR signaling pathway . This suggests a promising role for ferulic acid in neuroprotection and cognitive health.

4. Antimicrobial Activity

Ferulic acid has shown antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations . This antimicrobial action supports its use in food preservation and potential therapeutic applications.

Pharmacokinetics

A pharmacokinetic study involving the oral administration of ferulic acid in rats revealed rapid metabolism and distribution across tissues. The maximum concentration in the bloodstream was reached within 15 minutes post-administration, indicating efficient absorption . The compound was predominantly found in the kidneys and liver, suggesting these organs play a significant role in its metabolism.

Case Studies

Case Study 1: Cardiovascular Health

A clinical study assessed the impact of ferulic acid supplementation on cholesterol levels and cardiovascular health. Participants who received daily doses of ferulic acid exhibited significant reductions in total cholesterol and LDL cholesterol levels compared to the control group .

Case Study 2: Neuroprotection

In a controlled trial involving patients with mild cognitive impairment, ferulic acid supplementation resulted in improved cognitive function scores over six months. The findings support its potential as a dietary supplement for enhancing brain health .

Data Summary Table

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid in synthetic or isolated samples?

- Methodological Answer : Combine spectroscopic techniques (NMR, FT-IR, and UV-Vis) with high-resolution mass spectrometry (HRMS) to verify molecular mass and functional groups. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) provides definitive proof of stereochemistry and hydrogen-bonding networks . For example, details the use of SHELXL for refining hydrogen-bonded networks in the crystal structure of a ferulic acid derivative.

Q. What are the standard synthetic routes for preparing 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid?

- Methodological Answer : A common method involves condensation reactions between appropriately substituted benzaldehydes and phenylacetic acid derivatives under acidic or basic conditions. For instance, describes the synthesis of a related ferulic acid salt via room-temperature stirring of ferulic acid with aniline in methanol, followed by slow evaporation to obtain crystals. Adjust stoichiometry and solvent polarity (e.g., methanol vs. DMF) to optimize yield and purity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform solubility screening in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC to quantify saturation points. Stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure should include periodic LC-MS analysis to detect degradation products. highlights the use of standardized conditions for evaluating phenolic acid stability in antioxidant assays .

Advanced Research Questions

Q. How can contradictions in reported antioxidant activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., DPPH vs. ABTS radical scavenging) or solvent effects on protonation states. Design comparative studies using multiple assays under controlled pH and temperature. For example, and emphasize the DPPH radical scavenging protocol, where ferulic acid derivatives are tested at 0.1–1.0 mM concentrations in ethanol, with absorbance measured at 517 nm . Normalize results to Trolox equivalents and report IC₅₀ values with error margins.

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

- Methodological Answer : Structural modifications, such as esterification or salt formation, enhance lipophilicity or aqueous solubility. demonstrates that anilinium salt formation improves crystallinity and stability. Alternatively, nanoencapsulation (e.g., liposomes or PLGA nanoparticles) can protect the compound from metabolic degradation. Validate bioavailability via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Systematically modify the phenylpropene backbone:

- Variation 1 : Substitute the 4-hydroxy-3-methoxyphenyl group with other phenolic moieties (e.g., 3,4-dihydroxy or 3-ethoxy-4-hydroxy).

- Variation 2 : Replace the phenyl group at C2 with heteroaromatic rings (e.g., pyridine or thiophene).

Test derivatives in bioassays (e.g., COX-2 inhibition or NF-κB signaling) and correlate activity with computational parameters (e.g., logP, HOMO-LUMO gaps). and provide examples of bioactive derivatives, such as ferulic acid amides and esters .

Q. What crystallographic techniques are critical for resolving polymorphic forms of this compound?

- Methodological Answer : Use SC-XRD with SHELXL for high-resolution structure determination. For poorly diffracting crystals, employ synchrotron radiation or cryocooling. Pair with powder XRD (PXRD) to confirm phase purity and differential scanning calorimetry (DSC) to detect polymorphic transitions. ’s refinement of hydrogen-bonding networks (O–H⋯O and N–H⋯O interactions) exemplifies how intermolecular forces dictate packing motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metal-chelating properties?

- Methodological Answer : Re-evaluate chelation under controlled pH and ionic strength. Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) for metals like Fe²⁺ or Cu²⁺. Compare results with spectroscopic methods (e.g., UV-Vis shifts upon metal addition). notes that phenolic acids like ferulic acid exhibit pH-dependent chelation behavior, which may explain discrepancies in literature .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for studying its anti-inflammatory effects?

- Methodological Answer :

- In vitro : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α, IL-6, and NO production via ELISA and Griess assay.

- In vivo : Employ murine models (e.g., carrageenan-induced paw edema) with oral administration (10–50 mg/kg). Include positive controls (e.g., indomethacin) and assess toxicity via liver/kidney function markers. cites anti-inflammatory activity in ferulic acid derivatives, supporting this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.